5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
This compound (CAS: 941010-23-7) is a fluorinated heterocyclic molecule featuring a central 1,3-oxazole core substituted with a carbonitrile group at position 2. At position 2, it has an (E)-configured ethenyl bridge linked to a 4-fluorophenyl ring, while position 5 is occupied by a piperazine moiety bearing a 4-fluorobenzoyl group . Its synthesis and characterization likely employ crystallographic tools such as SHELX and ORTEP for structural validation .
Properties
IUPAC Name |
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O2/c24-18-6-1-16(2-7-18)3-10-21-27-20(15-26)23(31-21)29-13-11-28(12-14-29)22(30)17-4-8-19(25)9-5-17/h1-10H,11-14H2/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHFBLPOJGJERU-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the fluorobenzoyl group. The oxazole ring is then formed through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups in the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations
Ortho-fluorine in 903852-60-8 may induce steric hindrance and alter electronic distribution compared to para-fluorine analogues, affecting intermolecular interactions.
Piperazine Modifications :
- The 4-fluorobenzoyl group in the target compound and 903864-40-4 provides electron-withdrawing effects, whereas the 4-fluorobenzoate ester in introduces hydrolyzable functionality.
- In 500149-23-5 , the 4-fluorobenzyl group on piperazine adds hydrophobicity, which may influence membrane permeability.
Heterocyclic Core Variations :
- The pyridine-trifluoromethyl-chloro motif in and the benzimidazole-pyridine hybrid in demonstrate divergent scaffolds, highlighting the versatility of piperazine in drug design.
Synthetic and Analytical Considerations :
- Crystallographic tools like SHELX and ORTEP are critical for resolving complex structures, particularly for confirming the (E)-configuration of the ethenyl group in the target compound .
Biological Activity
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound notable for its diverse functional groups, including a piperazine moiety, an oxazole ring, and a carbonitrile group. The molecular structure suggests potential interactions with various biological targets, making it a candidate for pharmaceutical applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's chemical formula is , and its synthesis typically involves multiple steps:
- Formation of the Piperazine Intermediate : Reacting 4-fluorobenzoyl chloride with piperazine.
- Oxazole Ring Formation : Cyclization reactions with appropriate precursors.
- Final Coupling : Combining the piperazine intermediate with the oxazole intermediate under specific conditions.
These steps can be optimized using techniques such as high-performance liquid chromatography (HPLC) for purification .
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity. Compounds with similar structures have been reported to possess various pharmacological effects, including:
- Anticancer Activity : The compound may inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : It has shown potential against various bacterial and fungal strains.
- Enzyme Inhibition : The structure suggests possible interactions with enzymes involved in metabolic pathways .
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Binding : The piperazine and oxazole moieties may facilitate binding to specific receptors, influencing cellular responses.
- Enzyme Interaction : The carbonitrile group may act as a pharmacophore, interacting with enzyme active sites and inhibiting their function.
Studies involving molecular docking have provided insights into how the compound interacts with target proteins, suggesting that the fluorine atoms enhance binding affinity through halogen bonding .
Case Study 1: Anticancer Activity
A study assessed the anticancer properties of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics like ciprofloxacin, indicating its potential as an alternative therapeutic agent .
Comparative Analysis of Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
